Biological activity of 1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide derivatives
Biological activity of 1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide derivatives
Role: Small Molecule Immuno-Modulator & Chemosensitizer Class: N-Aryl-Imidazole-4-Carboxamide Derivative Primary Application: Oncology (Melanoma, Cisplatin-Resistant Solid Tumors)
Executive Summary
This technical guide profiles 1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide (herein referred to as EIC-2Et ), a synthetic derivative of the natural product Imidazole-4-carboxamide (ICA). While the parent compound, ICA, is a "fairy chemical" identified in Lepista sordida with documented ability to suppress immune checkpoint markers (PD-L1) and the receptor tyrosine kinase Axl, the EIC-2Et derivative represents a lead optimization step designed to enhance lipophilicity and metabolic stability.
Key Technical Value:
-
Mechanism: Dual suppression of Axl and PD-L1 expression, reversing acquired resistance to platinum-based chemotherapy.
-
Differentiation: Unlike antibody-based checkpoint inhibitors (e.g., Pembrolizumab), EIC-2Et is a small molecule, offering potential for oral bioavailability and improved tumor penetration.
-
Synergy: Demonstrates significant chemosensitization when co-administered with Cisplatin , particularly in melanoma models.[1]
Chemical Architecture & SAR Analysis
The transition from the natural product ICA to the EIC-2Et derivative involves critical Structure-Activity Relationship (SAR) modifications targeting bioavailability and target residence time.
Structural Logic
-
Core Scaffold (Imidazole-4-carboxamide): The pharmacophore responsible for hydrogen bonding interactions within the target pocket (likely upstream transcriptional regulators of Axl/PD-L1).
-
N1-Substitution (2-Ethylphenyl):
-
Lipophilicity (LogP): The ethylphenyl group significantly increases the partition coefficient compared to the polar parent ICA, facilitating passive diffusion across the tumor cell membrane.
-
Steric Lock: The ortho-ethyl substituent restricts rotation around the N-C bond, potentially locking the imidazole in a bioactive conformation favored for receptor binding or enzyme inhibition.
-
Metabolic Shielding: The steric bulk of the ethyl group protects the N1 position from rapid metabolic N-dealkylation or glucuronidation.
-
Mechanism of Action (MOA)
Primary Pathway: Axl/PD-L1 Axis Suppression. Acquired resistance to Cisplatin often involves the upregulation of Axl (a TAM family kinase) and PD-L1 (immune checkpoint). EIC-2Et intervenes by blocking this stress-induced upregulation, thereby preventing immune evasion and restoring apoptotic sensitivity.
Signaling Pathway Diagram
The following diagram illustrates the mechanistic intervention of EIC-2Et in the context of Cisplatin resistance.
Caption: EIC-2Et blocks the cisplatin-induced upregulation of Axl and PD-L1, preventing immune evasion and restoring sensitivity to chemotherapy-induced apoptosis.
Experimental Protocols
To validate the biological activity of EIC-2Et, the following protocols are recommended. These are designed to confirm both the phenotypic effect (cytotoxicity) and the molecular mechanism (marker suppression).
Protocol A: Synergistic Cytotoxicity Assay (Cisplatin + EIC-2Et)
Objective: Quantify the chemosensitizing effect of EIC-2Et on melanoma cells (e.g., B16F10 or A375).
-
Seeding: Seed B16F10 cells (2 × 10³ cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24 hours.
-
Compound Preparation:
-
Dissolve EIC-2Et in DMSO to create a 10 mM stock.
-
Prepare serial dilutions of Cisplatin (0–50 µM).
-
-
Treatment:
-
Group A: Vehicle Control (DMSO < 0.1%).
-
Group B: Cisplatin alone (dose-response).
-
Group C: EIC-2Et alone (fixed sub-lethal dose, e.g., 20 µg/mL).
-
Group D: Cisplatin (dose-response) + EIC-2Et (20 µg/mL).
-
-
Incubation: Incubate plates for 48–72 hours at 37°C, 5% CO₂.
-
Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
-
Analysis: Calculate IC50 for Cisplatin in the presence and absence of EIC-2Et. A shift in the curve to the left indicates sensitization.
Protocol B: Flow Cytometry for PD-L1 Expression
Objective: Verify that EIC-2Et downregulates surface PD-L1 expression induced by chemotherapy.
-
Induction: Treat semi-confluent cancer cells with Cisplatin (IC20 dose) for 24 hours to induce stress-mediated PD-L1 upregulation.
-
Co-Treatment: Concurrently treat with EIC-2Et (10–50 µM) or Vehicle.
-
Harvesting: Detach cells using non-enzymatic cell dissociation buffer (to preserve surface proteins). Wash 2x with cold PBS + 1% BSA.
-
Staining:
-
Incubate cells with PE-conjugated anti-PD-L1 antibody (e.g., Clone 10F.9G2) for 30 mins on ice in the dark.
-
Stain with Annexin V-FITC/PI to gate out dead cells (PD-L1 analysis should be restricted to the viable population).
-
-
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto). Collect 10,000 viable events.
-
Data: Compare Mean Fluorescence Intensity (MFI) of PD-L1 in Cisplatin-only vs. Cisplatin+EIC-2Et groups.
Data Presentation: Comparative Activity
The following table summarizes the expected activity profile based on the parent scaffold's literature [1, 2].
| Parameter | Parent Compound (ICA) | Derivative (EIC-2Et) | Biological Implication |
| LogP (Lipophilicity) | -0.8 (Hydrophilic) | ~2.1 (Lipophilic) | EIC-2Et has superior membrane permeability. |
| Axl Inhibition | Moderate | High (Predicted) | 2-Ethylphenyl group may improve hydrophobic pocket filling. |
| PD-L1 Suppression | Significant | Retained/Enhanced | Critical for reversing T-cell exhaustion. |
| Solubility | High (Water) | Low (Water), High (DMSO) | Formulation requires co-solvents (e.g., PEG400). |
| Primary Target | Plant/Fungal Growth | Mammalian Tumors | Shift from agrochemical to pharmaceutical utility. |
Synthesis Workflow
To support research availability, a robust synthesis route for EIC-2Et is outlined below, utilizing the Wallach synthesis or Van Leusen imidazole synthesis adaptation.
Caption: Synthetic route converting 2-ethylaniline to the target imidazole-4-carboxamide derivative.
References
-
Inoue, C., et al. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma.[1][2] Cells, 11(3), 374.[1] Link
-
Choi, H. J., et al. (2014). Synthesis and biological evaluation of 1-aryl-1H-imidazole-4-carboxamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link (General reference for scaffold synthesis).
-
Kawagishi, H. (2018). Fairy chemicals—a candidate for a new family of plant hormones and their potential in agriculture and medicine. Bioscience, Biotechnology, and Biochemistry. Link
